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Compound of Interest

Compound Name: 2-Bromo-4-methoxyaniline

Cat. No.: B1279053 Get Quote

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous

structural elucidation of novel and existing molecules is paramount. Spectroscopic techniques

form the bedrock of this characterization, providing a detailed fingerprint of a molecule's atomic

framework and electronic environment. This guide offers an in-depth comparative analysis of

the spectroscopic properties of 2-Bromo-4-methoxyaniline, a key intermediate in various

synthetic pathways. Due to the limited availability of public domain experimental spectra for 2-
Bromo-4-methoxyaniline, this guide will leverage a predictive approach, grounded in the

fundamental principles of spectroscopy and supported by a comparative analysis with its

closely related structural analogs: 2-bromoaniline and 4-methoxyaniline.

This guide is intended for researchers, scientists, and drug development professionals who rely

on spectroscopic data for structural verification, purity assessment, and reaction monitoring. By

understanding the distinct spectral signatures of 2-Bromo-4-methoxyaniline in comparison to

its parent structures, researchers can gain a deeper understanding of the interplay between

substituent effects and spectroscopic outcomes.

The Structural Context: 2-Bromo-4-methoxyaniline
and its Analogs
The spectroscopic properties of an aromatic compound are intricately linked to the nature and

position of its substituents. In 2-Bromo-4-methoxyaniline, the benzene ring is functionalized

with three groups: an amino (-NH₂), a bromo (-Br), and a methoxy (-OCH₃) group. The amino

and methoxy groups are electron-donating, while the bromo group is electron-withdrawing via
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induction but electron-donating via resonance. The positions of these substituents relative to

each other create a unique electronic environment that is reflected in its spectroscopic data.

To understand these effects, we will compare the predicted spectroscopic data for 2-Bromo-4-
methoxyaniline with the experimental data of two simpler, yet structurally related, molecules:

2-Bromoaniline: This analog allows for the examination of the effect of the bromine atom

ortho to the amino group.

4-Methoxyaniline (p-Anisidine): This analog provides a baseline for understanding the

influence of the electron-donating methoxy group para to the amino group.

dot graph { layout=neato; node [shape=plaintext]; "2-Bromo-4-methoxyaniline" [label="2-
Bromo-4-methoxyaniline\n(Target Molecule)"]; "2-Bromoaniline" [label="2-

Bromoaniline\n(Analog 1)"]; "4-Methoxyaniline" [label="4-Methoxyaniline\n(Analog 2)"]; "2-
Bromo-4-methoxyaniline" -- "2-Bromoaniline" [label="Addition of -OCH3"]; "2-Bromo-4-
methoxyaniline" -- "4-Methoxyaniline" [label="Addition of -Br"]; } dot

Figure 1. Logical relationship between the target molecule and its structural analogs.

Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality

spectroscopic data for aromatic amines like 2-Bromo-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Aromatic Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule.

Sample Preparation:

Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and

place it in a clean, dry vial.
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Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to

dissolve the sample completely.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final volume

is around 0.6 mL.

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single pulse

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm
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Figure 2. Experimental workflow for NMR spectroscopy.
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solids

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Sample Preparation and Data Acquisition (ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal.

Collect the spectrum over the range of 4000-400 cm⁻¹.

After data collection, clean the ATR crystal thoroughly.
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Figure 3. Experimental workflow for ATR FT-IR spectroscopy.

Mass Spectrometry (MS)
Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
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Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250-280 °C.

Injection Mode: Splitless or split, depending on concentration.

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230 °C.
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Figure 4. Experimental workflow for GC-MS analysis.

Comparative Spectroscopic Analysis
This section provides a detailed comparison of the expected spectroscopic data for 2-Bromo-
4-methoxyaniline with the experimental data of its structural analogs.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in a molecule.

Compound
Aromatic Protons
(ppm)

-NH₂ Protons (ppm)
-OCH₃ Protons
(ppm)

2-Bromo-4-

methoxyaniline

(Predicted)

~6.9-7.1 (d), ~6.6-6.8

(dd), ~6.5-6.7 (d)
~3.5-4.5 (br s) ~3.7-3.8 (s)

2-Bromoaniline
6.61 (d), 6.73 (t), 7.08

(t), 7.39 (d)
~4.0 (br s) N/A

4-Methoxyaniline 6.75 (d), 6.65 (d) ~3.5 (br s) 3.74 (s)

Analysis:

Aromatic Region: In 4-methoxyaniline, the two sets of equivalent aromatic protons appear as

doublets due to the symmetry of the molecule. For 2-bromoaniline, the four aromatic protons

are distinct and show more complex splitting patterns. For 2-Bromo-4-methoxyaniline, we

predict three distinct signals in the aromatic region. The proton ortho to the bromine will be

the most deshielded (downfield), while the proton between the amino and methoxy groups

will be the most shielded (upfield).

-NH₂ Protons: The chemical shift of the amine protons is variable and depends on

concentration and solvent. They typically appear as a broad singlet.

-OCH₃ Protons: The methoxy protons will appear as a sharp singlet around 3.7-3.8 ppm,

similar to that observed in 4-methoxyaniline.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in a

molecule.
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Compound
C-NH₂
(ppm)

C-Br (ppm)
C-OCH₃
(ppm)

Other
Aromatic C
(ppm)

-OCH₃
(ppm)

2-Bromo-4-

methoxyanilin

e (Predicted)

~145-148 ~110-113 ~153-156
~115-125 (3

signals)
~55-56

2-

Bromoaniline
144.3 109.4 N/A

115.7, 119.8,

128.5, 132.6
N/A

4-

Methoxyanilin

e

141.2 N/A 152.9 114.7, 115.6 55.6

Analysis:

Substituted Carbons: The carbon attached to the electronegative bromine atom (C-Br) in 2-

bromoaniline is found at approximately 109.4 ppm. In 2-Bromo-4-methoxyaniline, this

carbon is expected to be in a similar region. The carbon attached to the amino group (C-

NH₂) and the methoxy group (C-OCH₃) will be significantly downfield due to the deshielding

effects of these substituents.

Methoxy Carbon: The carbon of the methoxy group itself will appear as a distinct signal

around 55-56 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is indicative of the functional groups present.
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Compound
N-H Stretch
(cm⁻¹)

C-N Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

C-Br
Stretch
(cm⁻¹)

2-Bromo-4-

methoxyanilin

e (Predicted)

~3300-3500

(two bands)
~1250-1350 ~1030-1250 ~3000-3100 ~500-600

2-

Bromoaniline

~3300-3500

(two bands)
~1270 N/A ~3050 ~550

4-

Methoxyanilin

e

~3300-3450

(two bands)
~1240 ~1035, ~1240 ~3030 N/A

Analysis:

N-H Stretching: As a primary amine, 2-Bromo-4-methoxyaniline is expected to show two

distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the

symmetric and asymmetric stretching vibrations.[1]

C-N and C-O Stretching: Aromatic amines typically exhibit a C-N stretching vibration

between 1250 and 1335 cm⁻¹.[1] The C-O stretching of the methoxy group will likely appear

as a strong band between 1030 and 1250 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching of the aromatic ring will be observed just above

3000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically

between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern.
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Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2-Bromo-4-methoxyaniline 201/203 (1:1 ratio)
186/188 ([M-CH₃]⁺), 122 ([M-

Br]⁺), 94 ([M-Br-CO]⁺)

2-Bromoaniline 171/173 (1:1 ratio) 92 ([M-Br]⁺), 65 ([C₅H₅]⁺)

4-Methoxyaniline 123
108 ([M-CH₃]⁺), 80 ([M-CH₃-

CO]⁺)

Analysis:

Molecular Ion: The most significant feature in the mass spectrum of 2-Bromo-4-
methoxyaniline will be the presence of two molecular ion peaks of nearly equal intensity at

m/z 201 and 203. This characteristic M/M+2 isotopic pattern is indicative of the presence of a

single bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[2]

Fragmentation: Common fragmentation pathways for this molecule are expected to include

the loss of a methyl radical (-CH₃) from the methoxy group, leading to fragments at m/z

186/188. The loss of the bromine atom would result in a fragment at m/z 122. Subsequent

loss of carbon monoxide (CO) from this fragment is also a plausible pathway.

Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of 2-
Bromo-4-methoxyaniline. While experimental spectra for the target compound are not readily

available in the public domain, a detailed understanding of its expected spectroscopic behavior

can be achieved through a comparative analysis with its structural analogs, 2-bromoaniline and

4-methoxyaniline. The provided experimental protocols offer a standardized approach for

obtaining high-quality data for this class of compounds. By combining predictive analysis with

robust experimental techniques, researchers can confidently identify and characterize 2-
Bromo-4-methoxyaniline in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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